3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester group, which is highly reactive and useful for forming carbon-carbon bonds. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various chemical applications.
Mechanism of Action
Target of Action
Similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound, also known as 3-Aminophenylboronic acid, pinacol ester, HCl, interacts with its targets through a process called borylation. Borylation is a chemical reaction that involves the addition of a boron atom to an organic compound . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Biochemical Pathways
The compound is involved in the borylation pathway, where it adds a boron atom to organic compounds. This process can lead to the formation of new compounds with different properties. For example, it can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The result of the action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is the formation of new compounds through the process of borylation. This can lead to the creation of new compounds with different properties, which can be used in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the following steps:
Formation of the Boronic Ester: The starting material, 3-aminophenylboronic acid, is reacted with pinacol in the presence of a dehydrating agent such as toluene to form the boronic ester.
Hydrochloride Salt Formation: The resulting boronic ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions
Temperature: The reaction is usually carried out at room temperature to 80°C.
Solvent: Common solvents include toluene and ethanol.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: The amino group can undergo various substitution reactions, including acylation and alkylation.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are typical solvents.
Major Products
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of organic electronic materials, such as OLEDs and conductive polymers.
Biology and Medicine
Drug Development: Employed in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic applications.
Industry
Polymer Chemistry: Applied in the synthesis of polymers with specific properties for industrial applications.
Catalysis: Acts as a ligand in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride offers unique advantages due to its amino group, which can engage in additional chemical reactions and interactions. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group compatibility.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYHLNAXOSAGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657273 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-51-0 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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